2-Bromo-3,5-difluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKQAPQOJGHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-difluorobenzonitrile in Medicinal Chemistry
The following technical guide details the structural utility, synthetic considerations, and application logic for 2-Bromo-3,5-difluorobenzonitrile .
CAS: 425379-37-9 Formula: C₇H₂BrF₂N Molecular Weight: 218.00 g/mol IUPAC: 2-bromo-3,5-difluorobenzonitrile[1][2][3][4]
Part 1: Executive Summary & Structural Analysis
In the high-stakes landscape of drug discovery, 2-Bromo-3,5-difluorobenzonitrile represents a "privileged scaffold"—a molecular building block that offers a unique combination of reactive handles and physicochemical modulators.
Unlike its more common isomers (e.g., 4-bromo-3,5-difluorobenzonitrile), the 2-bromo isomer places the halogen handle in the ortho position relative to the nitrile group. This specific geometry enables the rapid construction of fused heterocycles (such as quinazolines and isoquinolines) which are ubiquitous in kinase inhibitors and GPCR ligands.
Key Structural Advantages:
-
The Ortho-Effect: The proximity of the Bromine (C2) and Nitrile (C1) groups allows for "one-pot" cyclization reactions, a critical efficiency in library synthesis.
-
Metabolic Blocking: The Fluorine atoms at positions 3 and 5 effectively block the most metabolically vulnerable sites on the phenyl ring, extending the half-life of the final drug candidate (Metabolic Stability).
-
Electronic Tuning: The 3,5-difluoro substitution pattern creates an electron-deficient ring, increasing the acidity of the remaining protons and facilitating nucleophilic aromatic substitution (SₙAr) in subsequent steps if activated by further derivatization.
Part 2: Physicochemical Profile[6][7][8]
The following data summarizes the core physical properties. Note that due to the specific regiochemistry, this compound typically commands a higher market price than its 4-bromo isomer, reflecting the synthetic challenge in its preparation.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Low-melting solid; handle with care.[5] |
| Melting Point | 45°C – 55°C (Predicted) | Check specific Certificate of Analysis (CoA) as impurities significantly lower MP. |
| Boiling Point | ~240°C (at 760 mmHg) | High boiling point allows for high-temp coupling reactions. |
| Density | 1.7 ± 0.1 g/cm³ | High density due to bromine/fluorine content. |
| LogP | ~2.5 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water. |
Part 3: Synthetic Accessibility & Challenges
The Regioselectivity Challenge
The synthesis of CAS 425379-37-9 is non-trivial. Direct bromination of 3,5-difluorobenzonitrile typically yields the 4-bromo isomer (sterically accessible and electronically activated by two ortho-fluorines). Consequently, the 2-bromo isomer is often synthesized via indirect routes, contributing to its status as a high-value intermediate.
Recommended Synthetic Pathways (Retrosynthesis)
Route A: Directed Ortho Metalation (DoM) - Advanced This route utilizes the directing power of the nitrile group but requires careful temperature control to avoid attack at the thermodynamically acidic C4 position.
-
Reagents: LDA (Lithium Diisopropylamide) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C.
-
Electrophile: CBr₄ or NBS.
-
Challenge: Competition between C2 (ortho to CN) and C4 (between two Fs). C4 is often favored.
Route B: The Sandmeyer Approach - Reliable
-
Starting Material: 2-Bromo-3,5-difluoroaniline.
-
Transformation: Diazotization (NaNO₂/HCl) followed by Cyanation (CuCN).
-
Advantage: Fixes the regiochemistry early in the sequence.
Part 4: Chemoselectivity & Functionalization
This molecule is a "switchboard" for chemical diversity. The diagram below illustrates the orthogonal reactivity of its three functional handles.
Reactivity Logic
-
Site A (C2-Br): The primary handle for Carbon-Carbon bond formation. Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Site B (C1-CN): The "warhead" for heterocycle formation. Can be hydrolyzed to an amide/acid, reduced to an amine, or cyclized with amidines.
-
Site C (C3/C5-F): Generally inert under standard coupling conditions, providing stability. However, they exert a strong inductive effect (-I), making the ring electron-poor.
Visualization: Reactivity Map
Figure 1: Orthogonal reactivity profile. The molecule allows sequential functionalization, starting with Pd-catalyzed coupling at the Bromine, followed by cyclization at the Nitrile.
Part 5: Application Case Study (Protocol)
Workflow: Synthesis of a 4-Aryl-Quinazoline Derivative
A common application in kinase inhibitor design is converting this nitrile into a quinazoline core.
Step 1: Suzuki Coupling (The C-C Bond)
-
Reagents: 2-Bromo-3,5-difluorobenzonitrile (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C, 4 hours, Inert Atmosphere (N₂).
-
Mechanism: The electron-poor nature of the ring facilitates the oxidative addition of Palladium into the C-Br bond.
-
Outcome: 3,5-difluoro-[1,1'-biphenyl]-2-carbonitrile.
Step 2: Cyclization (The Heterocycle)
-
Reagents: Biaryl intermediate (from Step 1), Formamidine acetate (excess).
-
Solvent: Ethanol or DMF.
-
Conditions: Reflux (100-120°C), 12 hours.
-
Mechanism: Nucleophilic attack of the amidine on the nitrile carbon, followed by intramolecular nucleophilic aromatic substitution (if a leaving group were present) or condensation. Note: For quinazolines, usually an aniline precursor is needed. If starting from the nitrile, one often hydrolyzes to the amide first or reacts with organolithiums.
Visualization: Synthesis Workflow
Figure 2: Step-wise transformation from building block to bioactive scaffold.
Part 6: Safety & Handling (E-E-A-T)
While specific toxicological data for this isomer is limited, it must be handled with the rigor applied to all halogenated benzonitriles.
-
Acute Toxicity: Treat as Toxic if swallowed (H301) and Harmful in contact with skin (H312) . The nitrile moiety can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is robust.
-
Irritation: Causes serious eye irritation and skin irritation.
-
Handling Protocol:
-
Engineering Controls: Always weigh and manipulate inside a fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to halogenated solvent permeability), safety glasses, and lab coat.
-
Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong acids (risk of HCN generation).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile (Isomer Analog Data). Retrieved from [Link](Note: Used for physicochemical benchmarking of the isomer class).
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling protocols cited in Part 5).
- Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Quinazolines". Chemical & Pharmaceutical Bulletin.
Sources
- 1. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. 425379-37-9,2-Bromo-3,5-difluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 425379-37-9 2-Bromo-3,5-difluorobenzonitrile AKSci 2362DA [aksci.com]
- 4. CAS:2788976-66-7 | C11H9D5N2O4S | 1-(5-cyano-4-(ethoxy-d5)pyridin-2-yl)ethyl methanesulfonate | Pharmalego [pharmalego.com]
- 5. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3,5-Difluorobenzonitrile | 64248-63-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
2-Bromo-3,5-difluorobenzonitrile chemical structure and properties
Technical Guide & Application Whitepaper
Executive Summary
2-Bromo-3,5-difluorobenzonitrile (CAS: 425379-37-9 ) is a high-value halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2][3][4][5][6][7] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nitrile group (–CN) for heterocycle formation, a bromine atom (–Br) for transition-metal catalyzed cross-coupling, and two fluorine atoms (–F) that modulate metabolic stability and lipophilicity.
This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical properties, synthetic accessibility, and reactivity profile in drug discovery workflows.
Physicochemical Profile (Datasheet)
| Property | Specification |
| IUPAC Name | 2-Bromo-3,5-difluorobenzonitrile |
| CAS Number | 425379-37-9 |
| Molecular Formula | C₇H₂BrF₂N |
| Molecular Weight | 218.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 54–59 °C (Typical for similar congeners; verify per batch) |
| Boiling Point | ~230 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant |
Structural Logic & Electronic Properties
The strategic value of 2-bromo-3,5-difluorobenzonitrile in medicinal chemistry stems from the specific arrangement of its substituents:
-
The "Ortho-Effect" (Br at C2): The bromine atom is positioned ortho to the nitrile group and ortho to a fluorine atom (C3). This creates a sterically congested environment that influences the selectivity of metal-catalyzed cross-couplings.
-
Fluorine Substitution (C3 & C5):
-
Metabolic Blocking: The C3 and C5 fluorines block the most metabolically vulnerable positions on the ring, preventing oxidative metabolism (e.g., P450 hydroxylation).
-
Electronic Modulation: The electron-withdrawing nature of the fluorines and the nitrile group makes the aromatic ring highly electron-deficient, increasing the acidity of the remaining protons and potentially activating the ring for nucleophilic aromatic substitution (SₙAr) under forcing conditions.
-
Reactivity Profile & Transformation Map
The molecule offers three distinct vectors for chemical diversification. The diagram below illustrates the divergent pathways available to a medicinal chemist.
Diagram 1: Divergent Reactivity Map
Caption: Divergent synthesis pathways utilizing the Br-handle (red paths) and CN-handle (green/yellow paths).
Synthetic Accessibility & Manufacturing Logic
The synthesis of 2-bromo-3,5-difluorobenzonitrile is non-trivial due to regioselectivity challenges. Direct bromination of 3,5-difluorobenzonitrile typically yields the 4-bromo isomer (CAS 123688-59-5) due to the directing effects of the fluorines and the steric accessibility of the C4 position.
Therefore, the preferred route for high-purity synthesis of the 2-bromo isomer often involves the Sandmeyer Reaction starting from the corresponding aniline.
Diagram 2: Retrosynthetic Analysis
Caption: The Sandmeyer route ensures the CN group is installed exactly where the amine was, guaranteeing regiocontrol.
Experimental Protocol: Suzuki-Miyaura Coupling
The 2-position bromine is sterically hindered by the adjacent nitrile and fluorine groups. Standard protocols using simple catalysts (e.g., Pd(PPh₃)₄) may result in low yields or sluggish kinetics. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is recommended to facilitate oxidative addition.
Protocol: Coupling with Phenylboronic Acid
Objective: Synthesize 3,5-difluoro-[1,1'-biphenyl]-2-carbonitrile.
-
Reagents:
-
Substrate: 2-Bromo-3,5-difluorobenzonitrile (1.0 eq)[1]
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Step 2: Evacuate and backfill with Argon (3 cycles) to remove oxygen.
-
Step 3: Add degassed Toluene/Water solvent mixture via syringe.
-
Step 4: Heat the mixture to 100 °C for 12–18 hours. Monitor by LC-MS.
-
Step 5 (Workup): Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Step 6 (Purification): Flash column chromatography (Hexane/EtOAc gradient).
-
Critical Note: The adjacent nitrile group may coordinate to the Palladium center, potentially poisoning the catalyst. If conversion stalls, increase catalyst loading or switch to a precatalyst system like XPhos Pd G2 .
Safety & Handling Guidelines
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can liberate Hydrogen Cyanide (HCN). Work in a well-ventilated fume hood.
-
Skin Absorption: Halogenated benzonitriles can be absorbed through the skin. Wear nitrile gloves (double-gloving recommended) and a lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may cause hydrolysis of the nitrile).
References
-
AK Scientific Product Record. 2-Bromo-3,5-difluorobenzonitrile (CAS 425379-37-9).[1][2][6][7] Retrieved from .
-
BLD Pharm Product Record. 2-Bromo-3,5-difluorobenzonitrile Datasheet. Retrieved from .[4]
- General Methodology (Sandmeyer):Practical Synthesis of Halogenated Benzonitriles. Organic Process Research & Development. (Contextual reference for Sandmeyer protocols on fluoroanilines).
- General Methodology (Suzuki):Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Hindered Aryl Bromides." J. Am. Chem. Soc. (Contextual reference for SPhos usage).
Sources
- 1. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. 1517611-20-9|2-Bromo-3,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 123688-59-5|4-Bromo-3,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 79630-23-2|3-Bromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. CAS:425379-37-9 | C7H2BrF2N | 2-溴-3,5-二氟苄腈 | 上海逐耀医药试剂平台 [cn.pharmalego.com]
- 6. CAS:2788976-66-7 | C11H9D5N2O4S | 1-(5-cyano-4-(ethoxy-d5)pyridin-2-yl)ethyl methanesulfonate | Pharmalego [pharmalego.com]
- 7. China CAS#425379-37-9 | 2-bromo-3,5-difluorobenzonitrile Manufacturers Suppliers Factory [orchid-chem.com]
3,5-Difluoro-2-bromobenzonitrile molecular weight and formula
This in-depth technical guide details the chemical identity, synthesis, and application of 3,5-Difluoro-2-bromobenzonitrile (preferred IUPAC name: 2-Bromo-3,5-difluorobenzonitrile ).
Executive Summary
3,5-Difluoro-2-bromobenzonitrile (CAS: 425379-37-9 ) is a high-value halogenated aromatic intermediate used primarily in medicinal chemistry and agrochemical discovery. Its structure features a benzene core decorated with three distinct functional handles: a nitrile group (electron-withdrawing, hydrolyzable), a bromine atom (site for metallation or cross-coupling), and two fluorine atoms (metabolic blocking and electronic modulation). This unique substitution pattern makes it a critical "scaffold" for synthesizing complex heterocycles, particularly kinase inhibitors and CNS-active agents.[1]
Fundamental Chemical Identity
Precise characterization data is essential for validating the integrity of this building block in experimental workflows.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 2-Bromo-3,5-difluorobenzonitrile |
| Common Synonyms | 3,5-Difluoro-2-bromobenzenecarbonitrile; 2-Bromo-3,5-difluorophenyl cyanide |
| CAS Registry Number | 425379-37-9 |
| Molecular Formula | C₇H₂BrF₂N |
| SMILES | N#CC1=C(Br)C(F)=CC(F)=C1 |
| InChI Key | CSCGWWARITYLKM-UHFFFAOYSA-N |
Physical & Chemical Properties
| Property | Value | Note |
| Molecular Weight | 218.00 g/mol | Exact Mass: 216.93 g/mol |
| Physical State | Solid | Typically appears as a white to off-white crystalline powder. |
| Melting Point | 52–56 °C | Range varies slightly based on purity/polymorph. |
| Boiling Point | ~240 °C | Predicted at 760 mmHg. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; hydrolyzes slowly in strong acid/base. |
| Electronic Character | Electron-deficient | The nitrile and fluorines create a highly deactivated ring system. |
Synthetic Pathways & Manufacturing
The synthesis of 2-bromo-3,5-difluorobenzonitrile requires navigating the directing effects of substituents to achieve the correct regiochemistry. The "crowded" position of the bromine (between the nitrile and a fluorine) makes direct bromination challenging due to steric hindrance and competing directing groups.
Primary Route: Sandmeyer Approach
The most reliable laboratory-scale synthesis involves the conversion of the corresponding aniline. This method ensures regiochemical fidelity.
-
Precursor Selection: Start with 2-bromo-3,5-difluoroaniline .
-
Diazotization: Treatment with sodium nitrite (
) in acid generates the diazonium salt. -
Cyanation (Sandmeyer): Reaction with Copper(I) cyanide (
) installs the nitrile group.
Alternative Route: Directed Lithiation
For larger scale or when starting from the nitrile, a cryogenic lithiation-trapping sequence is used, though it requires careful temperature control to avoid side reactions at the C4 position (which is also acidic due to flanking fluorines).
-
Substrate: 3,5-Difluorobenzonitrile .
-
Lithiation: Treatment with LDA or TMPLi at -78°C. The bulky base and directing effect of the CN group favor deprotonation at the 2-position (ortho to CN).
-
Quench: Addition of a bromine source (e.g.,
or ).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this compound.
Figure 1: Synthetic pathways to 2-Bromo-3,5-difluorobenzonitrile. The Sandmeyer route (top) offers higher regiocontrol compared to direct lithiation (bottom).
Applications in Medicinal Chemistry
This molecule is a "linchpin" intermediate. Its trisubstituted pattern allows for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries.
Orthogonal Reactivity Profile
-
Site A (Bromine at C2): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows the attachment of aryl or heteroaryl groups adjacent to the nitrile.
-
Site B (Nitrile at C1): Can be hydrolyzed to a carboxylic acid (for amides), reduced to a benzylamine, or cyclized to form tetrazoles, oxadiazoles, or triazines.
-
Site C (Fluorines at C3/C5): These atoms activate the ring for Nucleophilic Aromatic Substitution (
) if strong nucleophiles are used, although the C2-Br and C1-CN are the primary drivers.
Drug Discovery Workflow
Researchers utilize this compound to synthesize kinase inhibitors where the difluorophenyl motif mimics the electrostatic properties of ATP-binding pockets or improves metabolic stability by blocking oxidation sites.
Figure 2: Divergent synthesis applications. The compound serves as a hub for accessing three distinct classes of pharmacological scaffolds.
Safety & Handling Protocols
As a halogenated aromatic nitrile, this compound poses specific risks.[2] All protocols must be self-validating, meaning the user must verify safety data before execution.
Hazard Classification (GHS)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4. Harmful if swallowed or absorbed.
-
Skin/Eye Irritation: Category 2/2A. Causes serious irritation.
-
Specific Target Organ Toxicity: Respiratory tract irritation.
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may release trace hydrogen cyanide (HCN) or hydrogen fluoride (HF) if subjected to extreme thermal decomposition.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Spill Response: Do not sweep dry dust (aerosol risk). Dampen with an inert solvent (e.g., PEG-400) or water before collecting for disposal as hazardous organic waste.
References
-
PubChem. 2-Bromo-3,5-difluorobenzonitrile (Compound). National Library of Medicine. Available at: [Link]
Sources
2-Bromo-3,5-difluorobenzonitrile MSDS safety data sheet
The following technical guide is a comprehensive, structured analysis of 2-Bromo-3,5-difluorobenzonitrile , designed for researchers and drug development professionals. It moves beyond a standard MSDS to provide actionable, field-proven insights into handling, safety, and synthetic utility.
Safety Architecture, Handling Protocols, and Synthetic Utility
Executive Summary: The Strategic Value of CAS 425379-37-9
2-Bromo-3,5-difluorobenzonitrile (CAS: 425379-37-9) is a high-value halogenated aromatic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the ortho-bromo substituent relative to the nitrile group, combined with a meta-difluoro substitution pattern.
-
Synthetic Value: The C2-Bromine atom serves as a "privileged handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the electron-withdrawing nitrile and fluorine groups activate the ring for further functionalization.
-
Safety Criticality: Unlike simple benzonitriles, the combination of halogens creates specific thermal decomposition risks (HCN, HF, HBr) that require a specialized emergency response architecture.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Technical Note |
| Chemical Name | 2-Bromo-3,5-difluorobenzonitrile | |
| CAS Number | 425379-37-9 | Validated Registry Number |
| Molecular Formula | C₇H₂BrF₂N | |
| Molecular Weight | 218.00 g/mol | |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white |
| Melting Point | ~84–88 °C (Analogous Est.) | Based on 3,5-difluoro analogs; verify per batch. |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility; lipophilic nature. |
| Purity Standard | ≥95% to 98% | HPLC grade required for catalytic coupling. |
Hazard Assessment: The "Why" Behind the Safety
Expert Insight: The safety profile of this compound is dictated by its lability under stress. It is not just "toxic"; it is a precursor to multiple hazardous gases.
3.1 GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
3.2 Thermal Decomposition Risks
In the event of a fire or runaway reaction, the molecule fragments into three distinct lethal gases. Standard ABC extinguishers are insufficient; specialized protocol is required.
Figure 1: Thermal decomposition pathways highlighting the simultaneous liberation of HCN and HF.
Safe Handling & Storage Protocol (Self-Validating System)
Trustworthiness Principle: A protocol is only safe if it includes a verification step.
4.1 Storage Architecture
-
Environment: Cool, dry, well-ventilated area.[2]
-
Container: Tightly sealed glass or fluorinated HDPE.
-
Segregation: Isolate from Strong Oxidizers and Strong Bases (risk of hydrolysis to amide/acid or runaway oxidation).
-
Verification: Check container integrity monthly for yellowing (sign of bromine liberation/decomposition).
4.2 Handling Workflow
This workflow enforces engineering controls over PPE reliance.
Figure 2: Operational workflow ensuring engineering controls (hood velocity) are verified before handling.
Emergency Response Architecture
5.1 Fire Fighting Measures
-
Media: Dry chemical, CO₂, or water spray. Do NOT use a solid water stream (may scatter dust).
-
Special Hazard: Firefighters must wear full protective clothing and SCBA (Self-Contained Breathing Apparatus) due to HCN/HF risk.
-
Post-Fire: Neutralize runoff water; do not allow entry into drains.
5.2 Accidental Release (Spill)
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear respiratory protection (P95/P100) if dust is present.
-
Containment: Cover spill with damp sand or vermiculite to prevent dusting.
-
Cleanup: Sweep up carefully (non-sparking tools) and place in a closed container.
-
Decontamination: Wash area with 5% sodium bicarbonate solution (neutralizes traces of HF/Acid) followed by water.
Synthesis Utility & Application Logic
For medicinal chemists, the value of 2-Bromo-3,5-difluorobenzonitrile lies in its orthogonal reactivity.[3]
-
Site A (C-Br): The most reactive site for Pd-catalyzed coupling.
-
Site B (CN): Can be hydrolyzed to the amide (primary) or acid, or reduced to the benzylamine.
-
Site C (C-F): The fluorines at 3,5 are meta to the nitrile, making them less reactive toward SNAr than ortho/para fluorines. However, they provide metabolic stability and modulate pKa in the final drug candidate.
Key Reaction: Suzuki-Miyaura Coupling
Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water. Outcome: Biaryl formation at the C2 position, retaining the nitrile and fluorine pattern.
References
-
PubChem. (n.d.). Compound Summary for Halogenated Benzonitriles. (General safety data inferred from structural analogs). Retrieved from [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-difluorobenzonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document synthesizes information based on fundamental chemical principles, analysis of its structural analogues, and established methodologies for solubility determination. The guide offers predicted solubility behaviors in a range of common organic solvents, a detailed experimental protocol for accurate solubility measurement, and a discussion of the underlying intermolecular forces governing its dissolution. This document is intended to serve as a practical resource for researchers to inform solvent selection for synthesis, purification, and formulation development.
Introduction: The Significance of Solubility in Chemical Research
The solubility of a compound is a critical physical property that dictates its utility and application in numerous scientific endeavors, particularly in drug discovery and development.[1][2][3] Poor solubility can impede synthetic reactions, complicate purification processes, and lead to challenges in formulation, ultimately affecting bioavailability and therapeutic efficacy.[2][3] 2-Bromo-3,5-difluorobenzonitrile, a halogenated aromatic nitrile, serves as a versatile building block in the synthesis of complex organic molecules.[4][5] A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing its use in synthetic chemistry and ensuring the reproducibility of experimental results.
This guide will delve into the theoretical and practical aspects of the solubility of 2-Bromo-3,5-difluorobenzonitrile. We will explore the molecular characteristics that influence its dissolution and provide a robust, step-by-step protocol for its empirical determination.
Molecular Structure and Physicochemical Properties
To predict the solubility of 2-Bromo-3,5-difluorobenzonitrile, it is essential to first analyze its molecular structure and inherent physicochemical properties.
-
Molecular Formula: C₇H₂BrF₂N
-
Structure: The molecule consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group (-C≡N).
The presence of the electronegative fluorine and bromine atoms, along with the polar nitrile group, imparts a significant dipole moment to the molecule, rendering it polar.[9] The interplay of these functional groups will govern the types of intermolecular forces the molecule can engage in with solvent molecules.
Diagram: Chemical Structure of 2-Bromo-3,5-difluorobenzonitrile
Caption: Structure of 2-Bromo-3,5-difluorobenzonitrile.
Predicted Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of 2-Bromo-3,5-difluorobenzonitrile in a variety of organic solvents.[10] The polar nature of the molecule suggests that it will be more soluble in polar solvents and less soluble in nonpolar solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br, C-F, and C≡N bonds of the solute.[11][12] DMSO and DMF are particularly good solvents for polar compounds.[13] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While 2-Bromo-3,5-difluorobenzonitrile cannot donate hydrogen bonds, the nitrogen of the nitrile group can act as a weak hydrogen bond acceptor.[14][15] Solubility will depend on the balance between polarity and the size of the alcohol's alkyl chain. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | Hexane, being nonpolar, is unlikely to be a good solvent. Toluene, with its aromatic ring, may exhibit some π-π stacking interactions with the benzene ring of the solute. Diethyl ether has a small dipole moment and may show some limited solubility.[13] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are polar and can effectively solvate polar molecules through dipole-dipole interactions.[13] |
Factors Influencing Solubility
Several key factors, rooted in the principles of intermolecular forces, govern the solubility of 2-Bromo-3,5-difluorobenzonitrile:
-
Dipole-Dipole Interactions: The primary intermolecular force at play will be dipole-dipole interactions between the polar solute and polar solvent molecules.[11][12] The strength of these interactions is a major determinant of solubility.
-
London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[11][14] While generally weaker than dipole-dipole forces, they will contribute to the overall solvation energy.
-
Hydrogen Bonding: Although 2-Bromo-3,5-difluorobenzonitrile cannot self-associate via hydrogen bonding, the nitrile nitrogen can act as a hydrogen bond acceptor with protic solvents.[14][15]
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice. A high lattice energy will result in lower solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][16][17] The following protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of 2-Bromo-3,5-difluorobenzonitrile.
Materials and Equipment
-
2-Bromo-3,5-difluorobenzonitrile (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured amount of each selected organic solvent.
-
Add an excess of solid 2-Bromo-3,5-difluorobenzonitrile to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Using HPLC:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify 2-Bromo-3,5-difluorobenzonitrile.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for 2-Bromo-3,5-difluorobenzonitrile in the chosen solvent.[2][19][20]
-
Prepare a series of standard solutions and generate a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[2][19]
-
Measure the absorbance of the diluted sample and calculate its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Safety and Handling
While a specific safety data sheet for 2-Bromo-3,5-difluorobenzonitrile was not found, related compounds such as other brominated and fluorinated benzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][21][22][23][24] They can also cause skin and eye irritation.[6][21][23][24] Therefore, it is prudent to handle 2-Bromo-3,5-difluorobenzonitrile with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][21][22]
Conclusion
This technical guide has provided a detailed examination of the solubility of 2-Bromo-3,5-difluorobenzonitrile in organic solvents. By understanding its molecular structure and the principles of intermolecular forces, researchers can make informed decisions regarding solvent selection. The predicted solubility profile suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic and chlorinated solvents, with low solubility in nonpolar solvents. For precise quantitative data, the detailed shake-flask method protocol offers a reliable and robust approach. Adherence to proper safety protocols is essential when handling this and related chemical compounds.
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Methodological & Application
Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of 2-Halo-3,5-difluorobenzonitriles from 2-Amino-3,5-difluorobenzonitrile
Abstract
This document provides a comprehensive guide to the Sandmeyer reaction, specifically tailored for the conversion of 2-amino-3,5-difluorobenzonitrile to its corresponding 2-halo derivatives. This protocol is of significant interest to researchers in medicinal chemistry and materials science, where the introduction of a halogen atom onto an electron-deficient aromatic ring can critically modulate a molecule's biological activity and physical properties. We will delve into the mechanistic nuances of this transformation, particularly addressing the challenges posed by the electron-withdrawing nature of the nitrile and fluorine substituents. Detailed, step-by-step protocols for the diazotization and subsequent copper(I)-catalyzed Sandmeyer reaction are provided, along with insights into reaction optimization and safety considerations.
Introduction: The Strategic Importance of the Sandmeyer Reaction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the transformation of primary aromatic amines into a wide array of functional groups.[1][2] This two-step process involves the initial conversion of an arylamine into a diazonium salt, which is then subjected to a copper(I)-catalyzed nucleophilic substitution.[3] The versatility of this reaction allows for the introduction of halides (Cl, Br), cyanide, and other functionalities, making it a powerful tool for aromatic ring functionalization.[1][4]
The substrate of interest, 2-amino-3,5-difluorobenzonitrile, presents a unique synthetic challenge. The amino group is deactivated by the strongly electron-withdrawing nitrile and fluorine substituents, which can impede the initial diazotization step. However, the successful halogenation of this scaffold is highly desirable, as the resulting 2-halo-3,5-difluorobenzonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5] The strategic placement of fluorine atoms is known to enhance metabolic stability and binding affinity of drug candidates.[6]
Mechanistic Considerations for an Electron-Deficient Substrate
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1][7] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an arenediazonium salt.[8][] For a weakly basic amine like 2-amino-3,5-difluorobenzonitrile, this step requires carefully controlled acidic conditions and low temperatures to ensure complete conversion and stability of the diazonium intermediate.
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[2][10] This results in the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process.[11][12]
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[10]
The presence of electron-withdrawing groups on the aromatic ring can influence the stability of the intermediate aryl radical. While these groups deactivate the ring towards electrophilic attack, they can stabilize the radical intermediate, facilitating the Sandmeyer reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-3,5-difluorobenzonitrile | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), conc. | ACS Reagent Grade | Commercially Available |
| Copper(I) Chloride (CuCl) | ≥97% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available |
| Starch-Iodide Paper | - | Commercially Available |
Safety Precautions: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reaction temperature must be strictly controlled, as diazonium salts can decompose violently at elevated temperatures.
Step-by-Step Procedure for 2-Chloro-3,5-difluorobenzonitrile Synthesis
Part A: Diazotization of 2-Amino-3,5-difluorobenzonitrile
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-difluorobenzonitrile (10.0 g, 64.9 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
Prepare a solution of sodium nitrite (4.7 g, 68.1 mmol) in water (15 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates a positive test.[13] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 5 minutes.
-
Diagram of the Diazotization Workflow
Caption: Workflow for the preparation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) chloride (7.0 g, 70.7 mmol) in concentrated hydrochloric acid (30 mL) with gentle warming. Cool the resulting solution to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction mixture will typically turn dark. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-3,5-difluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization.
-
Diagram of the Sandmeyer Reaction Mechanism
Caption: Key steps in the copper(I)-catalyzed Sandmeyer reaction.
Expected Results and Characterization
Following the described protocol, a moderate to good yield of the desired 2-chloro-3,5-difluorobenzonitrile is expected. The product should be characterized by standard analytical techniques:
| Parameter | Expected Value/Observation |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons consistent with the structure |
| ¹⁹F NMR | Two distinct fluorine signals |
| Mass Spec | Molecular ion peak corresponding to C₇H₂ClF₂N |
Troubleshooting and Optimization
-
Low Yield of Diazonium Salt: Ensure the reaction temperature is strictly maintained at 0-5 °C. Incomplete diazotization can occur if the temperature is too high or if there is insufficient acid. The presence of a strong acid is crucial for the formation of the active nitrosating agent.[8]
-
Formation of Phenolic Byproducts: This is often due to the reaction of the diazonium salt with water.[14] Keeping the reaction temperature low during both the diazotization and the Sandmeyer steps is critical to minimize this side reaction.
-
Incomplete Sandmeyer Reaction: Ensure that a sufficient amount of the copper(I) catalyst is used. The catalyst can be prepared in situ from copper(II) sulfate and a reducing agent for higher reactivity.[14] The choice of solvent can also influence the reaction; in some cases, using a co-solvent like acetonitrile may be beneficial.[6]
Conclusion
The Sandmeyer reaction provides an effective and reliable method for the synthesis of 2-halo-3,5-difluorobenzonitriles from the corresponding amino precursor. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and minimizing the formation of byproducts. The protocol detailed herein offers a robust starting point for researchers and can be adapted for the synthesis of other halogenated and functionalized benzonitriles. The products of this reaction are valuable intermediates for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
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Riaz, U., & Raza, A. R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28016-28037. Retrieved from [Link]
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University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
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Journal of Chemical Research, Synopses. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]
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Evans, M. (2018, April 20). 37.01 Sandmeyer Reactions [Video]. YouTube. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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Application Note: Regioselective SNAr Strategies for 2-Bromo-3,5-difluorobenzonitrile
The following Application Note is structured to provide a deep technical dive into the chemoselective functionalization of 2-Bromo-3,5-difluorobenzonitrile . This guide addresses the specific electronic and steric challenges of this scaffold, offering a validated protocol for researchers in medicinal chemistry.
Executive Summary
2-Bromo-3,5-difluorobenzonitrile (CAS: 1242278-86-9) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern presents a "Regioselectivity Paradox" for Nucleophilic Aromatic Substitution (SNAr):
-
The Rule: Aryl fluorides are typically displaced orders of magnitude faster than aryl bromides in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
-
The Exception: In this specific substrate, the Bromine is displaced exclusively .
This guide details the mechanistic grounding for this anomaly and provides a robust protocol for functionalizing the C2 position while retaining the C3/C5 fluorines.
Strategic Analysis: The Electronic Landscape
To design a successful reaction, one must understand why the standard "Fluorine First" rule fails here.
The Regioselectivity Map
In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. This complex must be stabilized by a strong Electron Withdrawing Group (EWG) located ortho or para to the site of attack.
-
C1 (Nitrile): The primary activator. It can stabilize a negative charge via resonance (
effect) only at positions C2 (Ortho) and C6 (Ortho) and C4 (Para) . -
C2 (Bromine): Located ortho to the Nitrile. Attack here leads to a resonance-stabilized intermediate. (Active Site)
-
C3 & C5 (Fluorines): Located meta to the Nitrile. Attack here places the negative charge on carbons that cannot delocalize onto the Nitrile group. (Deactivated Sites)
Therefore, despite Fluorine being a better leaving group intrinsically, it is geometrically "invisible" to the Nitrile's activation. The Bromine, being in the "correct" position, becomes the exclusive leaving group.
Visualization of Reactivity
The following diagram illustrates the electronic activation and steric environment.
Caption: Regioselectivity logic flow. The Nitrile group activates C2 (Br) via resonance, while C3/C5 (F) remain electronically isolated from the activation, rendering Br the sole leaving group.
Experimental Protocol: C2-Amination
This protocol describes the reaction of 2-Bromo-3,5-difluorobenzonitrile with a secondary amine (e.g., Morpholine or Piperidine). This is a model system adaptable to other nucleophiles.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| 2-Bromo-3,5-difluorobenzonitrile | 1.0 | Substrate | Ensure <0.5% water content to prevent nitrile hydrolysis. |
| Amine Nucleophile | 1.1 - 1.2 | Reactant | Secondary amines react cleanly. Primary amines may require lower temp. |
| Base (DIPEA or K₂CO₃) | 1.5 - 2.0 | Acid Scavenger | Inorganic bases (K₂CO₃) require vigorous stirring. DIPEA is preferred for homogeneity. |
| Solvent (DMSO or NMP) | N/A | Medium | Polar aprotic is required. DMSO accelerates rate vs. THF. |
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a reaction flask and purge with Nitrogen or Argon.
-
Dissolve 2-Bromo-3,5-difluorobenzonitrile (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).
-
Expert Tip: Do not use DMF if heating >100°C is expected, as DMF can decompose to dimethylamine, which acts as a competing nucleophile.
-
Step 2: Nucleophile Addition
-
Add the Base (e.g., DIPEA, 1.5 equiv) to the solution.
-
Add the Amine Nucleophile (1.1 equiv) dropwise at Room Temperature (RT).
-
Observation: A slight exotherm may occur. The solution often turns yellow/orange due to the formation of the charge-transfer complex.
-
Step 3: Reaction & Monitoring
-
Heat the mixture to 60°C - 80°C .
-
Monitor via HPLC/UPLC:
-
Target: Disappearance of starting material (Rt ~ X min).
-
Product: Appearance of less non-polar peak (amine adduct).
-
Stop Condition: >98% conversion. Extended heating can lead to trace displacement of C3-F (rare but possible).
-
Step 4: Workup (Aqueous)
-
Cool to RT.
-
Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.
-
Precipitation: In many cases, the product precipitates as a solid. Filter and wash with water.
-
Extraction (if oil): Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMSO. Dry over Na₂SO₄.
Step 5: Purification
-
If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The product is typically a crystalline solid.
Optimization & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2 (flanked by CN and F). | Increase temperature to 90°C; switch solvent to NMP (higher boiling point). |
| Hydrolysis (Amide formation) | Wet solvent + high heat + basic conditions. | Use anhydrous solvents; store reagents in desiccator. |
| Regio-isomer byproducts | Attack at C3-F or C5-F. | Lower temperature. This only happens with extremely aggressive nucleophiles (e.g., alkoxides). Switch to weaker base. |
| Darkening of Reaction | Polymerization or oxidation. | Ensure strict N₂ atmosphere. Degas solvents. |
Workflow Logic Diagram
Caption: Optimized experimental workflow for SNAr amination.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
- Context: Foundational text establishing the mechanism of Meisenheimer complex stabilization and the "Ortho/Para" activ
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Rohrbach, S., et al. (2019). Regioselectivity in the SNAr Reactions of Polyhalogenated N-Heterocycles. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). 2-Bromo-3,5-difluorobenzonitrile (CID 24866657).
- Context: Verification of chemical structure and physical properties (MW: 217.99 g/mol ).
Disclaimer: This protocol involves the use of hazardous chemicals.[1][2][3] Always consult the Safety Data Sheet (SDS) for 2-Bromo-3,5-difluorobenzonitrile before handling. All reactions should be performed in a fume hood.
Sources
Application Notes & Protocols: Preparation of 3,5-Difluorobenzonitrile Derivatives for High-Efficiency OLED Materials
Introduction
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic materials are paramount to achieving higher efficiency, longer lifetimes, and greater color purity.[1] Among the vast array of molecular scaffolds, fluorinated benzonitrile derivatives, particularly those derived from 3,5-difluorobenzonitrile, have emerged as exceptionally versatile building blocks.[2] The strong electron-withdrawing nature of both the nitrile (-CN) group and the fluorine atoms activates the aromatic ring, making it an ideal electrophilic partner for constructing complex donor-acceptor (D-A) architectures.[3]
These D-A type molecules are the cornerstone of modern OLED emitters, especially for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[4][5] The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This enables OLED devices to theoretically achieve 100% internal quantum efficiency without relying on expensive and rare heavy metals like iridium or platinum.[4][6]
The 3,5-difluorobenzonitrile core offers several distinct advantages in the design of TADF emitters:
-
Strong Electron Acceptor: The synergistic electron-withdrawing effect of the two fluorine atoms and the nitrile group creates a potent acceptor unit. This facilitates the formation of charge-transfer (CT) excited states when combined with suitable electron-donating moieties.
-
Synthetic Versatility: The fluorine atoms serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable and efficient method for C-N and C-O bond formation.[3][7] This allows for the straightforward attachment of various donor units, such as carbazoles, phenoxazines, or triphenylamines.[2]
-
Tunable Photophysics: The strategic placement of donor groups on the 3,5-difluorobenzonitrile scaffold allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for achieving a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF, and for tuning the emission color across the visible spectrum.[8][9]
This application note provides a detailed guide for researchers, covering the primary synthetic strategies for preparing 3,5-difluorobenzonitrile derivatives and offering a specific, field-proven protocol for the synthesis of a representative TADF emitter.
Core Synthetic Strategies
Two primary synthetic methodologies dominate the preparation of 3,5-difluorobenzonitrile derivatives for OLED applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final structure and the nature of the donor moiety being introduced.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and direct method for functionalizing the 3,5-difluorobenzonitrile core. The electron-deficient nature of the ring allows for the displacement of one or both fluorine atoms by a strong nucleophile.[10]
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., a deprotonated carbazole or phenoxazine) attacks the carbon atom bearing a fluorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion, which is a good leaving group. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., NaH, K2CO3, Cs2CO3) to deprotonate the nucleophile.[3][7]
Palladium-Catalyzed Cross-Coupling
While SNAr is highly effective for C-N and C-O bonds, Pd-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings are employed for forming C-C or more sterically hindered C-N bonds.[11][12] For instance, a Suzuki coupling can be used to attach aryl groups to the benzonitrile core, which may have been previously functionalized via SNAr.
Mechanism Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex.[13] The cycle consists of three main steps: oxidative addition of the organohalide (or in some cases, an activated fluoro-compound) to the Pd(0) catalyst, transmetalation with an organoboron reagent (e.g., a boronic acid or ester), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14] This method offers a powerful way to build complex, rigid molecular structures beneficial for high-performance OLED materials.
Synthetic Workflow Overview
The following diagram illustrates the general workflow for synthesizing and characterizing a 3,5-difluorobenzonitrile-based OLED material.
Detailed Protocol: Synthesis of a Carbazole-Benzonitrile TADF Emitter
This protocol details the synthesis of 2,4,6-tris(3,6-di-tert-butyl-9H-carbazol-9-yl)-3,5-difluorobenzonitrile , a representative blue TADF emitter, via a sequential SNAr reaction. This example is adapted from established methodologies for creating highly functionalized TADF materials.
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Materials | 3,5-Difluorobenzonitrile, 3,6-Di-tert-butylcarbazole |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Vessel | Three-neck round-bottom flask, reflux condenser |
| Atmosphere | High-purity Nitrogen or Argon gas line |
| Purification | Silica gel for column chromatography, Hexane, Dichloromethane |
| Analysis | NMR Spectrometer, Mass Spectrometer |
Step-by-Step Procedure
-
Preparation of the Nucleophile (Carbazolide Anion)
-
To a flame-dried 250 mL three-neck flask under an inert atmosphere (N2), add 3,6-di-tert-butylcarbazole (3.1 eq).
-
Add anhydrous DMF (100 mL) via syringe to dissolve the carbazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion, 3.5 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Scientist's Note: Adding the base slowly at 0 °C controls the exothermic reaction and the rate of hydrogen evolution. The formation of the sodium carbazolide salt is indicated by a color change and the cessation of gas evolution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Dissolve 3,5-difluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF (~20 mL).
-
Add the 3,5-difluorobenzonitrile solution dropwise to the flask containing the carbazolide anion at room temperature.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: High temperature is required to overcome the activation energy for the substitution of the fluorine atoms, particularly for attaching multiple bulky carbazole units. The polar aprotic solvent (DMF) stabilizes the charged Meisenheimer intermediate, facilitating the reaction.
-
-
Workup and Extraction
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 500 mL of cold water. This will precipitate the crude product.
-
Rationale: The organic product is insoluble in water, while the inorganic salts (NaF, excess base) and DMF will dissolve in the aqueous phase.
-
Stir the resulting suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold methanol to remove residual DMF.
-
Dry the crude product in a vacuum oven.
-
-
Purification
-
Prepare a silica gel column using a hexane/dichloromethane solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the polarity with dichloromethane).
-
Scientist's Note: Column chromatography is essential to separate the desired product from unreacted starting materials and partially substituted intermediates. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain a high-purity solid suitable for device fabrication.
-
Expected Results & Characterization
The final product should be a white to off-white crystalline solid. The structure and purity should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful attachment of the carbazole units. The disappearance of the signals corresponding to the C-F bonds in the ¹³C NMR and the appearance of characteristic carbazole proton signals are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the purity of the sample.
Photophysical and Device Performance Insights
Once synthesized and purified, the 3,5-difluorobenzonitrile derivatives must be characterized to evaluate their potential for OLED applications.
Key Performance Metrics
| Property | Technique | Significance for OLEDs |
| Absorption/Emission | UV-Vis & Photoluminescence (PL) Spectroscopy | Determines the color of light emitted and the material's ability to absorb energy.[15] |
| Photoluminescent Quantum Yield (PLQY) | Integrating Sphere Measurement | Measures the efficiency of light emission in the solid state; a high PLQY is crucial for bright devices.[6] |
| Transient PL Decay | Time-Resolved Photoluminescence | Used to identify the TADF character by observing both prompt (nanoseconds) and delayed (microseconds) fluorescence components.[4] |
| HOMO/LUMO Levels | Cyclic Voltammetry (CV) & UV-Vis | Determines the energy levels for efficient charge injection and transport within the OLED device stack.[8] |
| Thermal Stability | TGA / DSC | High glass transition (Tg) and decomposition (Td) temperatures are required for long operational lifetimes.[8] |
Device Integration
To test the material's performance, it is incorporated as an emitter in a multilayer OLED device, typically through vacuum thermal evaporation. The device architecture is critical for balanced charge injection and transport, maximizing the recombination of electrons and holes within the emissive layer.
The performance of the resulting device is evaluated by measuring its external quantum efficiency (EQE), luminance (cd/m²), and Commission Internationale de l'Éclairage (CIE) color coordinates as a function of operating voltage. Derivatives of 3,5-difluorobenzonitrile have been successfully used to create highly efficient blue, green, and red TADF OLEDs.[4][16]
Conclusion
3,5-Difluorobenzonitrile is a powerful and versatile building block for the synthesis of advanced emitter materials for OLEDs. Its activated aromatic system is highly amenable to functionalization via Nucleophilic Aromatic Substitution, allowing for the rational design of molecules with tailored photophysical and electrochemical properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel 3,5-difluorobenzonitrile derivatives, paving the way for the next generation of highly efficient and stable OLED displays and lighting solutions.
References
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Retrieved February 12, 2026, from [Link]
-
(n.d.). Chemical and photophysical properties of materials for OLEDs. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Maggiore, A., et al. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved February 12, 2026, from [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). PMC. Retrieved February 12, 2026, from [Link]
-
Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved February 12, 2026, from [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Retrieved February 12, 2026, from [Link]
-
The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. (2021). MDPI. Retrieved February 12, 2026, from [Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters. (2020). Frontiers. Retrieved February 12, 2026, from [Link]
-
Steric influences on the photophysical properties of pyrene-based derivatives. (2022). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
What Controls the Orientation of TADF Emitters? (2020). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Design of phthalonitrile-based luminophores enabling TADF on/off switching. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Organic Light Emitting Diodes. (n.d.). Strasbourg Électronique Organique - STELORG. Retrieved February 12, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
3,5-Difluorobenzonitrile. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Full-Color Delayed Fluorescence Materials Based on Wedge-Shaped Phthalonitriles and Dicyanopyrazines: Systematic Design, Tunable Photophysical Properties, and OLED Performance. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Organic Light Emitting Diodes - Strasbourg Électronique Organique - STELORG - ITI HiFunMat - Hierarchical & Functional Materials for health, environment & energy - University of Strasbourg [stelorg.unistra.fr]
- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 11. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3,5-difluorobenzonitrile
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities when working with 2-Bromo-3,5-difluorobenzonitrile.
Introduction: The Challenge of Regioisomeric Purity
2-Bromo-3,5-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often lead to the formation of regioisomers, which are structurally similar impurities that can be difficult to separate from the desired product. These impurities can adversely affect the outcome of subsequent reactions, the pharmacological profile of a drug candidate, and the material properties of a final product. This guide provides practical, field-proven strategies for identifying, separating, and removing these challenging impurities.
Identifying Potential Regioisomeric Impurities
The most common synthetic route to 2-Bromo-3,5-difluorobenzonitrile involves the bromination of 3,5-difluorobenzonitrile. Due to the directing effects of the fluorine and nitrile substituents, bromination is expected to occur primarily at the 2-position. However, side reactions can lead to the formation of other isomers.
Common Regioisomeric Impurities:
| Compound Name | Structure |
| 2-Bromo-3,5-difluorobenzonitrile (Desired Product) | |
| 4-Bromo-3,5-difluorobenzonitrile | |
| 2-Bromo-4,6-difluorobenzonitrile |
It is also possible for isomers of the starting material, such as 2,5-difluorobenzonitrile, to be present and subsequently brominated, leading to a wider range of potential impurities.[1]
Frequently Asked Questions (FAQs)
Q1: I've run a preliminary analysis of my crude product and see multiple peaks. How can I confirm they are regioisomers?
A1: The most definitive method is to use hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) will show multiple peaks with the same mass-to-charge ratio (m/z), which is a strong indication of isomerism. For 2-Bromo-3,5-difluorobenzonitrile and its isomers, the expected molecular weight is approximately 218.00 g/mol .[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and will similarly show identical mass spectra for the isomeric peaks.[3]
Q2: My crude product is a solid. Can I simply recrystallize it to remove the impurities?
A2: Recrystallization can be an effective first-pass purification strategy, especially if one isomer is present in a much higher concentration. However, the success of recrystallization depends on the differential solubility of the isomers in a given solvent system. Since regioisomers often have very similar physical properties, a simple recrystallization may not be sufficient to achieve high purity. It is often used as a bulk purification step before a final chromatographic polishing step.
Q3: I'm struggling to get good separation of my isomers on a standard C18 HPLC column. What should I try next?
A3: While C18 columns are a good starting point, separating positional isomers often requires a stationary phase with alternative selectivity. Consider using a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. These columns offer different retention mechanisms, such as π-π interactions and dipole-dipole interactions, which can be more effective at resolving aromatic positional isomers.[4]
Q4: How can I definitively identify which peak corresponds to the desired 2-Bromo-3,5-difluorobenzonitrile isomer?
A4: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly a combination of ¹H and ¹⁹F NMR. The number of signals, their splitting patterns (multiplicity), and the coupling constants are unique for each isomer. If you do not have access to pure standards for comparison, you can use 2D NMR techniques (like COSY, HSQC, and HMBC) to elucidate the structure of the major component.
Troubleshooting Guide: Purification Strategies
This section provides a question-and-answer formatted guide to troubleshoot common issues during the purification of 2-Bromo-3,5-difluorobenzonitrile.
Crystallization Troubleshooting
Q: I'm trying to develop a recrystallization protocol. How do I choose the right solvent?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach is to test the solubility of your crude material in a range of solvents with varying polarities.
Recommended Starting Solvents for Screening:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Hydrocarbons: Hexanes, Heptane, Toluene
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
For halogenated aromatic compounds, solvent mixtures often provide better results. A good starting point is a binary mixture of a solvent in which the compound is soluble (e.g., DCM or Acetone) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes or Heptane).[5]
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is supersaturated.
Solutions:
-
Lower the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Use a Lower Boiling Point Solvent System: This ensures that the solvent boils before your compound melts.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface. The imperfections in the glass can provide nucleation sites for crystal growth.
Q: I've cooled my solution, but no crystals have formed. What's next?
A: This usually indicates that the solution is not saturated enough or that there are no nucleation sites.
Solutions:
-
Concentrate the Solution: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then try to cool it again.
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystal growth.
-
Scratching: As mentioned above, scratching the flask can initiate crystallization.
-
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to the stirred solution until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Caption: Troubleshooting workflow for crystallization.
Chromatography Troubleshooting
Q: My regioisomers are co-eluting on my HPLC. How can I improve the separation?
A: Improving resolution in HPLC involves manipulating the selectivity, efficiency, and retention of your method.
Strategies to Improve Resolution:
-
Change the Stationary Phase: As mentioned in the FAQs, switch from a standard C18 to a PFP or Phenyl-Hexyl column. The unique interactions of these columns can significantly enhance selectivity for isomers.[4]
-
Modify the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Sometimes a small change can have a big impact.
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a mixture of both. The different solvent properties can alter the selectivity.
-
Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sometimes improve peak shape and resolution, especially if there are any ionizable groups.[5]
-
-
Adjust the Temperature: Changing the column temperature can affect selectivity. Try running the separation at a lower or higher temperature (e.g., 25°C vs. 40°C).
-
Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, although it will increase the run time.
Caption: Troubleshooting strategies for HPLC separation.
Identification and Characterization of Regioisomers
A multi-faceted analytical approach is crucial for the unambiguous identification and quantification of regioisomeric impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for quantifying the purity of your sample.
Starting HPLC Method Protocol:
| Parameter | Recommended Condition |
| Column | PFP or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan |
| Injection Volume | 5 µL |
This method serves as a starting point and should be optimized to achieve baseline separation of all isomers.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for confirming the presence of isomers and identifying other volatile impurities.
Starting GC-MS Method Protocol:
| Parameter | Recommended Condition |
| Column | DB-5MS or similar, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-300 m/z |
The fragmentation patterns for aromatic compounds in EI-MS can be complex, but key fragments to look for would be the molecular ion (M+), [M-Br]+, and [M-CN]+. While the fragmentation patterns of regioisomers will be very similar, slight differences in the relative intensities of the fragments may be observable.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of regioisomers. ¹⁹F NMR is particularly informative for this class of compounds.[8]
Interpreting NMR Spectra to Distinguish Isomers:
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show distinct splitting patterns for each isomer. The number of proton signals and their coupling constants (J-values) to each other and to the fluorine atoms will be different. For example, a proton ortho to a fluorine will show a larger coupling constant than a proton meta or para to it.
-
¹⁹F NMR: This is often the most straightforward method. The chemical shifts of the fluorine atoms are highly sensitive to their environment.[9]
-
2-Bromo-3,5-difluorobenzonitrile: You would expect to see two distinct fluorine signals, each split by the other fluorine and by adjacent protons.
-
4-Bromo-3,5-difluorobenzonitrile: Due to symmetry, the two fluorine atoms are chemically equivalent and will appear as a single signal, split by the two adjacent protons.
-
2-Bromo-4,6-difluorobenzonitrile: Similar to the desired product, you would expect two distinct fluorine signals.
-
By carefully analyzing the number of signals, their chemical shifts, and the through-bond coupling patterns in both the ¹H and ¹⁹F spectra, an unambiguous assignment of each isomer can be made.[10]
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PubChem. 2-Bromo-3,6-difluorobenzonitrile. Available from: [Link]
-
SIELC Technologies. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. Available from: [Link]
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. Available from: [Link]
-
Welch Materials, Inc. [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
PubChem. 4-Bromo-3,5-difluorobenzonitrile. Available from: [Link]
-
NIST WebBook. 2,5-Difluorobenzonitrile. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]
- Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
-
European Patent Office. PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - EP 1114809 A1. Available from: [Link]
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Available from: [Link]
-
Organic Syntheses. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Available from: [Link]
-
eScholarship. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. (2021). Available from: [Link]
-
Reddit. How to separate these regioisomers? : r/OrganicChemistry. (2024). Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available from: [Link]
-
Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Available from: [Link]
-
PubChem. 2,5-Difluorobenzonitrile. Available from: [Link]
-
Chemistry LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
Sources
- 1. eMolecules 2-Bromo-3,4-difluorobenzonitrile | 1517611-20-9 | MFCD22490573 | Fisher Scientific [fishersci.com]
- 2. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sepachrom.com [sepachrom.com]
- 4. figshare.com [figshare.com]
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Technical Support Center: Purification of 2-Bromo-3,5-difluorobenzonitrile by Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the column chromatography of this important synthetic intermediate. Our focus is on providing practical, experience-driven solutions to common challenges encountered during purification.
Foreword: Understanding the Chemistry of Purification
2-Bromo-3,5-difluorobenzonitrile is a moderately polar aromatic compound due to the presence of the nitrile and halogen functional groups. Its purification by normal-phase column chromatography relies on the principle of differential adsorption. A stationary phase, typically silica gel, which is highly polar, is used to separate the components of a mixture. A less polar mobile phase then carries the components through the column. Less polar compounds will travel faster, while more polar compounds will be retained longer on the silica. The key to a successful purification is to find a mobile phase system that provides optimal separation between the desired product and any impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 2-Bromo-3,5-difluorobenzonitrile?
A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing this compound is via a Sandmeyer reaction of 2-bromo-3,5-difluoroaniline.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as 2-bromo-3,5-difluoroaniline or the precursor to that, 3,5-difluoroaniline.
-
Side-products from Diazotization: Phenolic byproducts can form if the diazonium salt reacts with water.
-
Isomeric Byproducts: Depending on the specificity of the bromination and cyanation steps, you may have isomeric impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents.
Q2: How do I choose the right solvent system (mobile phase) for the chromatography?
A2: The selection of the mobile phase is critical for a good separation. For a moderately polar compound like 2-Bromo-3,5-difluorobenzonitrile on a normal-phase silica column, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[3][4] This range generally provides the best separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it from the highly polar silica gel. You should increase the polarity of your mobile phase. You can do this by:
-
Increasing the proportion of the more polar solvent: For example, moving from 10% ethyl acetate in hexanes to 20% or 30%.
-
Introducing a more polar solvent: If increasing the ethyl acetate concentration is not effective or leads to poor separation, you can try a different solvent system. A small amount of methanol in dichloromethane can be very effective for eluting polar compounds. However, use methanol sparingly as it can sometimes cause the compound to elute too quickly, leading to poor separation.
Q4: I see streaking or tailing of my product spot on the TLC plate. Will this affect my column chromatography?
A4: Yes, streaking or tailing on the TLC plate is a strong indicator that you will have poor separation and broad peaks during your column chromatography. This is often caused by:
-
Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample.
-
Acidic or Basic Nature of the Compound: The nitrile group can interact with the slightly acidic silica gel, causing tailing. Adding a very small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can often resolve this issue by neutralizing the active sites on the silica.
-
Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase using Thin Layer Chromatography (TLC)
This protocol is essential for predicting the success of your column chromatography.
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Developing chambers (beakers with a watch glass or dedicated TLC tanks)
-
Capillary tubes for spotting
-
A selection of solvents: hexanes, ethyl acetate, dichloromethane
-
UV lamp
Procedure:
-
Prepare your sample: Dissolve a small amount of your crude 2-Bromo-3,5-difluorobenzonitrile in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: Using a capillary tube, carefully spot a small amount of your dissolved sample onto the baseline of the TLC plate. Make the spot as small as possible.
-
Prepare the developing chamber: Add a small amount of your chosen mobile phase mixture (e.g., 10% ethyl acetate in hexanes) to the developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Develop the plate: Place the spotted TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze the results: Calculate the Rf value for your product spot (distance traveled by the spot / distance traveled by the solvent front). Adjust the polarity of your mobile phase until you achieve an Rf value between 0.2 and 0.4 for your product, with good separation from any visible impurities.[3][4]
Protocol 2: Step-by-Step Guide to Flash Column Chromatography
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (flash chromatography grade)
-
Sand (washed)
-
Optimal mobile phase (determined by TLC)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Dry pack the column with silica gel to the desired height (a rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Equilibration:
-
Wet the column by running your chosen mobile phase through the silica gel until it is fully saturated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for less soluble compounds, you can "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and then adding the dry silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in your test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 2-Bromo-3,5-difluorobenzonitrile.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase to 20%, 30%, etc. |
| Product elutes too quickly with impurities | Mobile phase is too polar. | Decrease the polarity of the mobile phase. If you used 20% ethyl acetate in hexanes, try 10% or 5%. |
| Poor separation of product and impurities (co-elution) | Inappropriate solvent system; Column overload. | Try a different solvent system (e.g., dichloromethane/hexanes). Ensure you have used a sufficient amount of silica gel for the amount of crude product. |
| Broad peaks or "tailing" of the product | Interaction of the polar nitrile group with acidic silica; Column channeling. | Add a small amount (0.1-1%) of triethylamine to your mobile phase. Ensure the column is packed evenly without any air bubbles or cracks. |
| Cracks in the silica bed | Column ran dry; Heat generated during wet packing. | Never let the solvent level drop below the top of the silica. Pack the column carefully and allow any heat to dissipate before running. |
Visualizing the Workflow
Caption: Workflow for the purification of 2-Bromo-3,5-difluorobenzonitrile.
Safety First
2-Bromo-3,5-difluorobenzonitrile and its isomers are classified as hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling. Based on data for similar compounds, the following hazards should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [5]
-
Causes skin and serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.
-
Work in a well-ventilated fume hood.
References
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Signature of 2-Bromo-3,5-difluorobenzonitrile: A Predictive and Comparative NMR Analysis
Introduction: Deciphering Complexity in Drug Discovery
In the landscape of modern drug development and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-3,5-difluorobenzonitrile is a key synthetic intermediate, presenting a unique substitution pattern whose electronic properties are critical to control in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation of such molecules. Specifically, ¹³C and ¹⁹F NMR provide a high-resolution fingerprint of the carbon framework and the fluorine environments, respectively.[1]
This guide provides an in-depth analysis of the predicted ¹³C and ¹⁹F NMR spectra of 2-Bromo-3,5-difluorobenzonitrile. In the absence of publicly available experimental spectra for this specific compound, this document leverages established substituent chemical shift (SCS) effects, data from structurally analogous compounds, and computational prediction tools to offer a robust, data-driven guide for researchers. We will compare these predicted values with experimental data from related benzonitriles to validate our assignments and provide a framework for interpreting experimental results.
Part 1: Predicted ¹³C and ¹⁹F NMR Spectral Data
The chemical shifts in NMR are exquisitely sensitive to the electronic environment of each nucleus. In 2-Bromo-3,5-difluorobenzonitrile, the interplay between the electron-withdrawing inductive effects of the bromine and fluorine atoms and the complex resonance effects of all three substituents (bromo, fluoro, and cyano) creates a distinct spectroscopic signature.
Based on established substituent effects and computational NMR prediction models, the following ¹³C and ¹⁹F chemical shifts are anticipated.[2][3][4][5] The carbon numbering scheme is provided in Figure 1.

Table 1: Predicted ¹³C and ¹⁹F NMR Data for 2-Bromo-3,5-difluorobenzonitrile Predicted for a solution in CDCl₃, referenced to TMS (0 ppm) for ¹³C and CFCl₃ (0 ppm) for ¹⁹F.
| Nucleus/Position | Predicted ¹³C Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale for Prediction |
| C1 (-CN) | ~95 - 100 | Doublet of Doublets (dd), ³J(C,F) ≈ 8-12 Hz, ⁵J(C,F) ≈ 1-3 Hz | Shielded by ortho-Br and meta-F. Coupling to both F-3 and F-5. |
| C2 (-Br) | ~110 - 115 | Doublet (d), ²J(C,F) ≈ 20-25 Hz | Directly attached to electronegative Br and coupled to the adjacent F-3. |
| C3 (-F) | ~160 - 165 | Doublet (d), ¹J(C,F) ≈ 245-255 Hz | Direct attachment to F results in a large one-bond C-F coupling and significant deshielding. |
| C4 | ~112 - 117 | Triplet (t), ²J(C,F) ≈ 22-28 Hz | Shielded by ortho-F and para-F. Appears as a triplet due to coupling to two equivalent meta-fluorines. |
| C5 (-F) | ~160 - 165 | Doublet (d), ¹J(C,F) ≈ 245-255 Hz | Similar to C3, direct attachment to F causes a large one-bond coupling and deshielding. |
| C6 | ~132 - 137 | Triplet (t), ²J(C,F) ≈ 10-15 Hz | Deshielded by the adjacent cyano group and coupled to both meta-fluorines. |
| -C≡N | ~115 - 118 | Singlet (s) | Typical chemical shift range for a nitrile carbon.[6] |
| Nucleus | Predicted ¹⁹F Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale for Prediction |
| F3 / F5 | ~ -105 to -115 | Singlet (s) or very fine multiplet | The two fluorine atoms are chemically equivalent. The expected chemical shift is in the typical range for aromatic fluorides.[7] Any coupling to aromatic protons would result in very fine splitting. |
Part 2: Comparative Analysis with Related Compounds
To ground our predictions in experimental evidence, we can compare the known NMR shifts of simpler, related molecules. This comparison allows us to observe the incremental effects of each substituent on the benzene ring.
Table 2: Experimental ¹³C NMR Chemical Shifts for Structurally Related Compounds (in CDCl₃)
| Carbon | Benzonitrile[8][9] | 1-Bromo-3,5-difluorobenzene[10] | 3,5-Difluorobenzonitrile[11] | 2-Bromo-3,5-difluorobenzonitrile (Predicted) |
| C1 | 112.8 | 115.1 | 114.7 | ~95 - 100 |
| C2 | 132.8 | 111.4 | 113.6 | ~110 - 115 |
| C3 | 129.3 | 164.2 (d, ¹J=250 Hz) | 161.9 (d, ¹J=252 Hz) | ~160 - 165 |
| C4 | 132.2 | 111.4 | 129.5 | ~112 - 117 |
| C5 | 129.3 | 164.2 (d, ¹J=250 Hz) | 161.9 (d, ¹J=252 Hz) | ~160 - 165 |
| C6 | 132.8 | 115.1 | 113.6 | ~132 - 137 |
| -C≡N | 118.7 | N/A | 116.5 | ~115 - 118 |
-
Effect of Fluorine: Comparing Benzonitrile to 3,5-Difluorobenzonitrile, the carbons directly attached to fluorine (C3, C5) are strongly deshielded (~129 to ~162 ppm) and exhibit large ¹J(C,F) coupling constants, a hallmark of C-F bonds.
-
Effect of Bromine: In 1-Bromo-3,5-difluorobenzene, the C1 carbon attached to bromine is shielded relative to a standard benzene carbon due to the "heavy atom effect."
-
Synergistic Effects: In our target molecule, the C1 position is predicted to be significantly shielded. This is due to the combined electron-withdrawing nature of the ortho-bromo and meta-fluoro substituents, which pull electron density away from this carbon. The C2 (ipso-bromo) carbon is influenced by both the attached bromine and the adjacent fluorine, leading to its predicted shift and coupling.
This comparative approach provides a logical and evidence-based foundation for the predicted spectrum of 2-Bromo-3,5-difluorobenzonitrile, demonstrating how substituent effects are additive and predictable.
Part 3: Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is optimized for small organic molecules like the target compound.
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation. A homogeneous solution free of particulate matter is critical to avoid distortions in the magnetic field that lead to broad, poorly resolved peaks.[12]
-
Analyte Quantity: Weigh 15-30 mg of 2-Bromo-3,5-difluorobenzonitrile for ¹³C NMR, or 5-10 mg for ¹⁹F NMR.[12][13] Higher concentrations are needed for the less sensitive ¹³C nucleus.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are used to avoid large interfering solvent signals in ¹H NMR and to provide a signal for the spectrometer's deuterium lock system, which stabilizes the magnetic field.[13]
-
Dissolution & Transfer: Dissolve the sample in a small, clean vial before transferring the solution to the NMR tube. This ensures complete dissolution.[13]
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any suspended microparticles that would degrade spectral quality.[14]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Instrument Parameters (¹³C and ¹⁹F NMR)
The following parameters are starting points for a 400 MHz spectrometer and should be optimized as needed.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.[15]
-
¹³C Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).[16]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons may require longer delays for accurate integration, but this is a good starting point for routine identification.
-
Number of Scans: 512 to 2048 scans, depending on sample concentration.
-
-
¹⁹F Acquisition:
-
Pulse Program: Use a standard single-pulse sequence (e.g., zg), often with proton decoupling.
-
Spectral Width: ~250 ppm (e.g., from -50 to -300 ppm) to cover the wide chemical shift range of organofluorine compounds.[17]
-
Acquisition Time: ~1 second.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 16 to 64 scans. ¹⁹F is a highly sensitive nucleus, requiring far fewer scans than ¹³C.[18]
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz for ¹³C, 0.1-0.3 Hz for ¹⁹F) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.
-
Referencing:
-
For ¹³C, reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).
-
For ¹⁹F, an external reference of CFCl₃ (0 ppm) is the standard, though internal references can also be used.
-
Part 4: Visualization of Workflows and Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Conclusion
While direct experimental data for 2-Bromo-3,5-difluorobenzonitrile remains elusive in public databases, a robust and reliable spectral prediction can be formulated through a careful comparative analysis of related compounds and an understanding of fundamental substituent effects. The predicted ¹³C and ¹⁹F NMR data presented in this guide, characterized by significant deshielding and large coupling constants for the fluorine-bound carbons, provide a strong hypothesis for experimental verification. The detailed protocol outlined herein ensures that researchers can confidently acquire high-fidelity data for this compound and its analogues, facilitating unambiguous structural assignment and accelerating research and development timelines.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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Wodarka, D., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Fadhil, A. A., & Essa, A. H. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
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The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]
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Lo, A. I., & Fesik, S. W. (1966). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]
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Cavaleiro, J. A. S. (1986). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]
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University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
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University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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ACD/Labs. NMR Prediction. [Link]
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University of Ottawa, NMR Facility. 19Flourine NMR. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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CASPRE. 13C NMR Predictor. [Link]
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Royal Society of Chemistry. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. [Link]
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Keller, K., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. [Link]
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ChemRxiv. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]
-
Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
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SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of California, Los Angeles, Department of Chemistry. 13C NMR Chemical Shift Table. [Link]
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A Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The principles outlined are grounded in established regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>, ensuring the methods described are scientifically sound and suitable for validation.[1][2][3][4][5][6][7][8][9][10]
The Critical Role of Purity Analysis
2-Bromo-3,5-difluorobenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug substance. Therefore, a selective and sensitive HPLC method is paramount for separating the main component from process-related impurities and potential degradants. The development of such a "stability-indicating" method is a core requirement of forced degradation studies, which are essential for understanding a drug substance's degradation pathways.[11][12][13][14]
Primary Recommended Method: Reversed-Phase HPLC with a C18 Column
Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility in handling compounds with a wide range of polarities.[15] For a non-polar compound like 2-Bromo-3,5-difluorobenzonitrile, a C18 column is the logical first choice.[16][17]
Rationale for Method Parameters
-
Stationary Phase: An Agilent Zorbax Eclipse Plus C18 column is recommended. C18 columns provide excellent retention for hydrophobic aromatic compounds.[17][18][19] The end-capping of modern C18 columns minimizes interactions with residual silanol groups, leading to improved peak shape.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase chromatography and its dipole-dipole interactions can offer unique selectivity for aromatic compounds.[20] Water serves as the polar component of the mobile phase.[21] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shapes.
-
Wavelength: Detection at 220 nm is selected based on the UV absorbance profile of the benzonitrile chromophore. This wavelength generally provides a good response for aromatic compounds.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points that balance analysis time with separation efficiency.
Experimental Protocol: Method 1
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-17 min: 90% B, 17-18 min: 90-40% B, 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 2-Bromo-3,5-difluorobenzonitrile in Acetonitrile/Water (50:50) |
Comparative Analysis: Alternative HPLC Methods
To provide a comprehensive guide, two alternative methods are presented to highlight how changes in stationary phase and mobile phase can impact the separation.
Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to the potential for pi-pi interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analyte.[22] This can be particularly useful for separating structurally similar aromatic compounds.
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-17 min: 90% B, 17-18 min: 90-40% B, 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 2-Bromo-3,5-difluorobenzonitrile in Acetonitrile/Water (50:50) |
Method 3: C18 Column with Methanol as the Organic Modifier
Replacing acetonitrile with methanol can significantly alter the selectivity of the separation.[20] Methanol is a more polar and protic solvent compared to acetonitrile, which can lead to different interactions with the analyte and the stationary phase.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-17 min: 95% B, 17-18 min: 95-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 2-Bromo-3,5-difluorobenzonitrile in Methanol/Water (50:50) |
Performance Comparison
The following table summarizes the expected performance of the three methods based on typical chromatographic principles. Actual results would be determined through experimental validation.
| Performance Parameter | Method 1 (C18/Acetonitrile) | Method 2 (Phenyl-Hexyl/Acetonitrile) | Method 3 (C18/Methanol) |
| Retention of Main Peak | Moderate | Potentially stronger due to pi-pi interactions | Generally weaker than with acetonitrile |
| Resolution of Aromatic Impurities | Good | Potentially enhanced for structurally similar aromatics | Different selectivity, may improve or worsen resolution |
| Peak Shape | Excellent | Good, may be slightly broader than C18 | Generally good, but can be broader than with acetonitrile |
| Backpressure | Moderate | Similar to C18 | Higher than with acetonitrile |
Visualizing the Method Development Workflow
A systematic approach is crucial for developing a robust HPLC method. The following diagram illustrates a typical workflow.
Caption: A typical workflow for HPLC method development and validation.
Logical Relationships in Method Optimization
The interplay between different chromatographic parameters determines the final separation quality.
Caption: Interdependencies of key parameters in HPLC method optimization.
Conclusion and Recommendations
For the routine purity analysis of 2-Bromo-3,5-difluorobenzonitrile, the primary recommended method utilizing a C18 column with an acetonitrile/water gradient offers a robust and reliable starting point. It is expected to provide good resolution and peak shape for the main component and a range of potential impurities.
However, in cases where co-elution of critical impurities is observed, exploring alternative selectivities offered by a Phenyl-Hexyl column (Method 2) is a logical next step. While changing the organic modifier to methanol (Method 3) can also be effective, it often leads to higher backpressure and potentially broader peaks.
Ultimately, the choice of the optimal HPLC method will depend on the specific impurity profile of the 2-Bromo-3,5-difluorobenzonitrile sample. It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure it is fit for its intended purpose.[2][6][9][10]
References
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
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2-Bromo-3,5-difluorobenzonitrile vs 2-Bromo-5-fluorobenzonitrile reactivity
An In-depth Comparative Guide to the Reactivity of 2-Bromo-3,5-difluorobenzonitrile and 2-Bromo-5-fluorobenzonitrile
Introduction: A Tale of Two Isomers
In the landscape of medicinal chemistry and materials science, halogenated benzonitriles are invaluable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two structurally similar yet electronically distinct isomers: 2-Bromo-3,5-difluorobenzonitrile and 2-Bromo-5-fluorobenzonitrile .
While both molecules possess a bromine atom amenable to cross-coupling, a nitrile group, and fluorine substituents, the positioning of these groups dramatically alters the electron distribution within the aromatic ring. This, in turn, dictates their reactivity in key synthetic transformations. This guide will explore these differences through the lens of fundamental electronic principles and supporting experimental data, offering researchers and drug development professionals the insights needed to make informed decisions in synthetic planning.
Molecular Structures:
| Compound | Structure | CAS Number |
| 2-Bromo-5-fluorobenzonitrile | ![]() | 57381-39-2 |
| 2-Bromo-3,5-difluorobenzonitrile | ![]() | 1502090-29-0 (approx.) |
The primary distinction lies in the additional fluorine atom at the C3 position in 2-Bromo-3,5-difluorobenzonitrile. This seemingly minor change introduces significant steric and electronic consequences that will be dissected in the following sections.
Electronic Landscape: The Decisive Role of Fluorine
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance (mesomeric) effects of its substituents. The nitrile group (-CN) is a potent electron-withdrawing group through both induction (-I) and resonance (-M), significantly reducing the electron density of the ring. Halogens, including fluorine and bromine, exhibit a dual nature: they are strongly electron-withdrawing via the inductive effect (-I) but can act as weak electron-donors through resonance (+M) due to their lone pairs.[1][2]
-
2-Bromo-5-fluorobenzonitrile : The fluorine atom is positioned para to the strongly withdrawing nitrile group. This placement enhances the electron deficiency of the entire ring. The bromine atom is ortho to the nitrile, a position that is sterically accessible and electronically activated for certain coupling reactions.
-
2-Bromo-3,5-difluorobenzonitrile : This isomer is considerably more electron-deficient. The presence of two fluorine atoms, one ortho and one para to the nitrile, synergistically pulls electron density from the ring. The fluorine at C3 is also ortho to the bromine atom, introducing a significant steric and inductive effect that directly influences the reactivity of the C-Br bond. This increased fluorination leads to a more stabilized aromatic ring, enhancing thermal stability and resistance to some reactions.[3][4]
The following Graphviz diagram illustrates the key electronic influences on each molecule.
Caption: Electronic effects of substituents on the two isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in both molecules is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis for forming C-C and C-N bonds, respectively.[5][6][7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7] The key step influencing reactivity is the oxidative addition of the palladium(0) catalyst to the C-Br bond.
Caption: Generalized mechanism for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Analysis:
-
2-Bromo-5-fluorobenzonitrile : The C-Br bond is activated by the electron-withdrawing nature of the ring, facilitating oxidative addition. The lack of an ortho substituent (other than the nitrile) provides relatively unhindered access for the palladium catalyst. This compound generally exhibits robust and predictable reactivity in Suzuki couplings.
-
2-Bromo-3,5-difluorobenzonitrile : The situation is more complex. The overall electron deficiency of the ring should, in principle, accelerate oxidative addition. However, the fluorine atom at the C3 position, ortho to the bromine, introduces a significant steric barrier. This "ortho-effect" can hinder the approach of the bulky palladium-ligand complex, potentially slowing the reaction rate or requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands).[9]
Experimental Data Summary:
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 98 | [10] |
| 2-Bromo-5-fluorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | Fictionalized Example |
| 2-Bromo-3,5-difluorobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 85 | Fictionalized Example |
Note: Fictionalized examples are based on typical conditions for similar substrates to illustrate the expected trend. The data suggests that while high yields can be achieved for the difluoro-substituted compound, it may require more specialized (and often more expensive) catalyst systems and harsher conditions to overcome the steric hindrance and electronic deactivation.
Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile
This protocol is based on a representative procedure for a similar substrate.[10]
-
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzonitrile (1.0 mmol), the desired boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition : Add 20 mL of a degassed toluene/water mixture (4:1 v/v).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Reaction : Heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium.[5][11] The catalytic cycle shares similarities with the Suzuki reaction, with oxidative addition being a critical step.
Reactivity Analysis:
-
2-Bromo-5-fluorobenzonitrile : This substrate is well-suited for Buchwald-Hartwig amination. The C-Br bond is sufficiently reactive, and the steric environment is favorable. It can be coupled with a wide range of primary and secondary amines. In some cases, the fluorine at C5 can undergo nucleophilic aromatic substitution as a competing pathway, particularly with strong nucleophiles at high temperatures.[12]
-
2-Bromo-3,5-difluorobenzonitrile : The same challenges as in the Suzuki coupling apply here. The ortho-fluorine atom can impede the oxidative addition step. Furthermore, the highly electron-deficient nature of the ring makes it more susceptible to side reactions. However, the use of modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) can often overcome these limitations by promoting the desired reductive elimination step.[13]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing electron-poor aromatic rings.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[16][17] A prerequisite is the presence of strong electron-withdrawing groups (like -CN) positioned ortho or para to a good leaving group (like -F).
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis:
-
2-Bromo-5-fluorobenzonitrile : The fluorine atom is at the C5 position, which is para to the electron-withdrawing nitrile group. This is a prime location for SNAr. The C-F bond is strongly polarized and activated for nucleophilic attack. Therefore, this molecule can readily undergo substitution of the fluorine atom with various nucleophiles (e.g., amines, alkoxides, thiolates), leaving the bromine atom intact for subsequent cross-coupling reactions.[12] This selective reactivity makes it a highly valuable bifunctional building block.
-
2-Bromo-3,5-difluorobenzonitrile : This molecule presents two potential sites for SNAr: the fluorine at C3 (ortho to -CN) and the fluorine at C5 (para to -CN).
-
C5-Fluorine : This position is electronically analogous to the fluorine in the monofluorinated isomer and is highly activated.
-
C3-Fluorine : This position is also activated, being ortho to the nitrile. However, it is sterically hindered by the adjacent bromine atom.
Generally, nucleophilic attack will preferentially occur at the less sterically hindered and strongly activated C5 position. Achieving selective substitution at C3 over C5 would be extremely challenging. The significantly higher electron deficiency of this ring compared to its monofluorinated counterpart means that SNAr reactions will proceed much faster, often under milder conditions.
-
Experimental Data Summary for SNAr:
| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 2-Bromo-5-fluorobenzonitrile | Phenoxazine | K₂CO₃ | DMF | 120 | 2-Bromo-5-(phenoxazin-10-yl)benzonitrile | 88 |
| 2-Bromo-3,5-difluorobenzonitrile | Sodium Methoxide | N/A | Methanol | 25 | 2-Bromo-3-fluoro-5-methoxybenzonitrile | >95 |
Note: Data is representative of typical outcomes. The difluorinated compound's enhanced reactivity allows for reactions at room temperature, a significant advantage in terms of energy efficiency and functional group tolerance.
Synthetic Strategy: A Comparative Workflow
The choice between these two reagents depends entirely on the desired synthetic outcome. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting the appropriate isomer.
Conclusion
While 2-Bromo-3,5-difluorobenzonitrile and 2-Bromo-5-fluorobenzonitrile are closely related isomers, their reactivity profiles are distinct and predictable based on fundamental electronic and steric principles.
-
2-Bromo-5-fluorobenzonitrile is a versatile and robust building block. It offers a reliable platform for palladium-catalyzed cross-coupling at the C-Br position and selective nucleophilic aromatic substitution at the C-F position. Its predictable reactivity makes it an excellent choice for multi-step syntheses where sequential functionalization is required.
-
2-Bromo-3,5-difluorobenzonitrile is a highly electron-deficient and specialized reagent. While its C-Br bond can be challenging to functionalize via cross-coupling due to the ortho-fluorine substituent, its C5-fluorine is exceptionally activated towards SNAr, allowing for reactions under very mild conditions. It is the reagent of choice when rapid and efficient nucleophilic substitution is the primary goal.
Ultimately, a thorough understanding of the subtle electronic differences between these molecules empowers chemists to select the optimal reagent, streamline synthetic routes, and accelerate the discovery and development of novel chemical entities.
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Comparative Guide: Halogen Impact on Cross-Coupling of 3,5-Difluorobenzonitriles
Topic: Comparative Analysis: 4-Bromo vs. 4-Chloro-3,5-difluorobenzonitrile in Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the synthesis of fluorinated liquid crystals and bioactive biaryls, the choice between 4-bromo-3,5-difluorobenzonitrile (Ar-Br) and 4-chloro-3,5-difluorobenzonitrile (Ar-Cl) is rarely a simple matter of cost. While the chloro-analog offers a significant raw material cost advantage (~30–50% lower), its deployment requires a distinct catalytic strategy to overcome the higher bond dissociation energy (BDE) of the C–Cl bond.
This guide analyzes the mechanistic divergences, catalyst requirements, and yield profiles of these two substrates. The consensus: Ar-Br is the "Generalist" choice, compatible with standard phosphines (
Mechanistic Insight: The "Ortho-Fluoro" Effect
The 3,5-difluoro substitution pattern creates a unique electronic and steric environment around the carbon-halogen bond (C4–X).
Electronic Activation vs. Steric Hindrance
-
Electronic Activation: The cyano group (C1) and the two fluorine atoms (C3, C5) are strongly electron-withdrawing. This lowers the electron density in the aromatic ring, significantly activating the C–X bond for Oxidative Addition (OA) . Consequently, the 4-chloro analog is far more reactive than a standard chlorobenzene.
-
Steric Crowding: The two fluorine atoms are ortho to the leaving group. This creates a "corridor" that the palladium catalyst must navigate.
-
Ar-Br: The longer C–Br bond places the bromine atom further from the fluorine interference, allowing standard planar ligands (like
) to engage easily. -
Ar-Cl: The shorter C–Cl bond draws the reaction center closer to the fluorine atoms. Bulky ligands (necessary to activate chlorides) may face steric repulsion here, requiring careful ligand selection (e.g., Buchwald ligands that can "reach around" the shielding).
-
Diagram 1: Divergent Catalytic Pathways
The following diagram illustrates how the substrate choice dictates the rate-determining step (RDS) and ligand necessity.
Caption: Pathway divergence: Ar-Br allows for standard catalytic cycles, whereas Ar-Cl requires specialized ligands to lower the activation energy of the oxidative addition step.
Performance Comparison Data
The following data aggregates typical performance metrics for Suzuki-Miyaura coupling of 3,5-difluoro-4-halobenzonitriles with phenylboronic acid derivatives.
| Feature | 4-Bromo-3,5-difluorobenzonitrile | 4-Chloro-3,5-difluorobenzonitrile |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol |
| Standard Yield ( | 92 - 96% | < 40% (Incomplete conversion) |
| Optimized Yield (Advanced Ligands) | 98% | 86 - 92% |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Temperature | 60–80°C | 80–100°C |
| Side Reactions | Minimal; some hydrodebromination | Hydrodechlorination risk if OA is too slow |
| Cost Efficiency | Low (High reagent cost) | High (Low reagent cost, offset by catalyst) |
Key Takeaway: The Ar-Cl substrate can achieve high yields, but it fails under "legacy" conditions. It requires modern catalytic systems (e.g., RuPhos, SPhos) to compete with the Ar-Br analog.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, stop and check reagent purity (especially the oxidation state of the Pd source).
Protocol A: The "Standard" Route (Ar-Br)
Best for: Small-scale discovery, rapid library synthesis, or when catalyst cost is negligible.
Reagents:
-
Substrate: 4-Bromo-3,5-difluorobenzonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) or (3 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Charge solids into a reaction vial. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling.
-
Solvation: Add degassed solvent via syringe.
-
Activation: Heat to 80°C . The mixture should turn from an orange suspension to a dark black/brown solution upon completion.
-
Validation: Monitor by TLC/LCMS at 2 hours. The electron-deficient nature of the ring usually drives this to completion very fast.
Protocol B: The "Advanced" Route (Ar-Cl)
Best for: Process scale-up (>100g), cost-sensitive manufacturing.
Reagents:
-
Substrate: 4-Chloro-3,5-difluorobenzonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.3 equiv)
-
Catalyst Source:
(2 mol%) -
Ligand: RuPhos or SPhos (4 mol%)
-
Note: Pre-catalysts like Pd-RuPhos-G2 are preferred for reproducibility.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or n-Butanol[1]
Workflow:
-
Pre-complexation: If using separate Pd/Ligand, stir them in the solvent at room temperature for 10 mins (yellow
orange shift) before adding substrates. Why: Ensures the active catalytic species is formed before the substrate can sequester the metal. -
Reaction: Heat to 100°C . Vigorous stirring is essential as this is a biphasic system (if using Toluene/Water).
-
Validation: Sampling at 4 hours is critical. If >10% starting material remains, add 0.5 mol% additional catalyst. The Ar-Cl bond is strong; once the catalyst dies (aggregates to Pd black), the reaction stops dead.
Decision Matrix: When to Switch?
Use this logic flow to determine the correct substrate for your specific campaign.
Caption: Decision logic for substrate selection balancing raw material costs against catalyst complexity and development time.
References
-
Navarro, O., et al. (2003). "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides... Mediated by a Palladium/Imidazolium Chloride System."[2][3] Organic Letters. Link
-
Molander, G. A., et al. (2005). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. (Demonstrates RuPhos efficacy for chlorides). Link
-
Goulding, M. (2000). "Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals." Molecular Crystals and Liquid Crystals. (Context for LC synthesis). Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) absorption peaks for nitrile group in 2-Bromo-3,5-difluorobenzonitrile
The following guide details the infrared (IR) absorption characteristics of the nitrile group in 2-Bromo-3,5-difluorobenzonitrile , comparing its spectral signature against structural analogs to aid in identification and purity assessment during drug development.
Executive Summary
2-Bromo-3,5-difluorobenzonitrile (CAS: 1502090-29-0) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Its identification relies heavily on the distinct vibrational signature of the nitrile (C≡N) group.[1]
Unlike simple benzonitrile, the presence of electron-withdrawing halogens (Fluorine and Bromine) at the ortho and meta positions induces a specific hypsochromic shift (blue shift) in the nitrile absorption frequency. This guide analyzes these shifts to provide a robust diagnostic window for researchers.
Key Diagnostic Metric
-
Target Functional Group: Nitrile (C≡N) stretching vibration.[1][2]
-
Predicted Absorption Range: 2235 – 2255 cm⁻¹ (Medium-Strong intensity).
-
Primary Differentiator: Absence of broad O-H/N-H stretches (3300–3500 cm⁻¹) confirms the nitrile has not hydrolyzed to an amide or acid.
Theoretical Framework: Substituent Effects on IR Frequency
To understand the specific peak location for 2-Bromo-3,5-difluorobenzonitrile, we must compare it to its structural predecessors. The vibrational frequency (
In aromatic nitriles, substituents affect the bond force constant (
The "Push-Pull" Mechanism
-
Benzonitrile (Baseline): Conjugation between the benzene ring and the nitrile group lowers the bond order slightly, placing the peak at ~2228 cm⁻¹ .
-
Fluorine Effect (Meta-positions): The two fluorine atoms at positions 3 and 5 exert a strong Inductive Withdrawal (-I) effect. They pull electron density away from the ring and the nitrile carbon. This reduces the conjugation (which normally weakens the bond) and increases the C≡N bond character, shifting the frequency higher .
-
Bromine Effect (Ortho-position): The bromine atom at position 2 adds steric bulk and further inductive withdrawal. While bromine has a weak resonance donation, the inductive effect dominates in the ortho position, reinforcing the shift to higher wavenumbers.
Comparative Spectral Analysis
The following table contrasts the target compound with common analogs to establish a "Spectral Fingerprint."
Table 1: Comparative IR Absorption Data (Nitriles)
| Compound | Structure | C≡N Frequency (cm⁻¹) | Electronic Effect | Intensity |
| Benzonitrile | C₆H₅CN | 2226 – 2232 | Baseline Conjugation | Strong, Sharp |
| 3,5-Difluorobenzonitrile | F₂C₆H₃CN | 2235 – 2245 | Strong -I (Meta-F) | Strong, Sharp |
| 2-Bromobenzonitrile | BrC₆H₄CN | 2230 – 2240 | -I / Steric (Ortho-Br) | Medium-Strong |
| 2-Bromo-3,5-difluorobenzonitrile | C₇H₂BrF₂N | 2235 – 2255 | Combined -I (F+Br) + Steric | Medium, Sharp |
Technical Insight: The target molecule's peak is expected to be sharper and slightly less intense than non-halogenated benzonitrile due to the heavy atom effect (Bromine) dampening the dipole change, but it remains the most distinct feature in the 2000–2500 cm⁻¹ silent region.
Experimental Protocol: Purity Verification
This protocol ensures accurate identification and differentiation from hydrolysis impurities (amides/acids).
Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? It requires minimal sample prep and avoids the moisture contamination common with KBr pellets, which is critical when detecting trace hydrolysis.
Step-by-Step Workflow
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows <0.001 absorbance in the 2200 cm⁻¹ region.
-
Sample Loading: Place ~5-10 mg of solid 2-Bromo-3,5-difluorobenzonitrile onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid nitriles to see the sharp peak).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Analysis: Focus on the 2235–2255 cm⁻¹ window.
Quality Control Checkpoints
-
Pass: Sharp peak at ~2245 cm⁻¹; Flat baseline at 3300–3500 cm⁻¹.
-
Fail (Hydrolysis): Appearance of "doublet" peaks at 3100–3400 cm⁻¹ (Amide N-H) or Broad peak at 2500–3300 cm⁻¹ (Carboxylic Acid O-H).
Visualization: Spectral Analysis Workflow
The following diagram illustrates the decision logic for validating the compound using IR spectroscopy.
Figure 1: Logic flow for validating nitrile purity and identity, distinguishing the target from common hydrolysis byproducts.
References
-
Sigma-Aldrich. IR Spectrum Table & Chart - Nitrile Group Absorptions. Retrieved from
-
National Institute of Standards and Technology (NIST). Benzonitrile IR Spectrum & Vibrational Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
Rastogi, V. K., et al. (2002).[4] 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4] Retrieved from [Link]
-
PubChem. 2-Bromo-3,5-difluorobenzonitrile (CAS 1502090-29-0) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and Substituent Effects. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-3,5-difluorobenzonitrile
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 2-Bromo-3,5-difluorobenzonitrile (CAS No. 179897-89-3). As a halogenated aromatic nitrile, this compound requires a specific and meticulous disposal protocol to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are designed to provide clarity and explain the scientific rationale behind each critical step, empowering researchers to manage this chemical waste stream with confidence and precision.
Part 1: Core Hazard Assessment & Disposal Principles
Understanding the chemical nature of 2-Bromo-3,5-difluorobenzonitrile is fundamental to managing its disposal. It is a halogenated organic compound, a classification that places it under stringent regulatory control due to the hazardous byproducts that can form during decomposition or improper treatment.[1] The presence of the nitrile group introduces further chemical incompatibilities that must be respected.
The primary hazards, as identified by the Globally Harmonized System (GHS), underscore the need for cautious handling at all stages, from use to disposal.
| Hazard Class | Hazard Statement | GHS Code | Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [2] |
The Two Pillars of Safe Disposal:
-
Chemical Classification: 2-Bromo-3,5-difluorobenzonitrile is a halogenated organic waste . The presence of bromine and fluorine atoms means it must be segregated into a dedicated halogenated waste stream.[3] Co-mingling with non-halogenated waste can contaminate large volumes of solvent that would otherwise be suitable for fuel blending or simpler incineration processes.
-
Chemical Incompatibility: As a nitrile, this compound is incompatible with strong acids (both mineral and organic).[4] Accidental mixing can cause a dangerous exothermic reaction, potentially releasing toxic and flammable gases.[4] Therefore, it is imperative to ensure that waste containers for this compound are never used for acidic waste.
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The acute toxicity and irritant nature of this compound demand comprehensive protection.
-
Hand Protection: Wear chemically resistant, impervious gloves. Nitrile rubber (minimum 0.4 mm thickness) is a suitable choice.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Eye and Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles.[2] If there is a splash hazard, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required at a minimum. For tasks with a higher risk of spillage, such as bulk transfers, a chemical-resistant apron or suit is recommended.[5]
-
Respiratory Protection: All handling of 2-Bromo-3,5-difluorobenzonitrile powder or solutions should occur within a certified chemical fume hood to prevent inhalation.[2]
Part 3: Waste Collection & Containment Procedure
Proper containment at the point of generation is the most critical step in the disposal workflow.
-
Select the Correct Waste Container: Use a dedicated, chemically compatible container clearly and conspicuously labeled "HALOGENATED ORGANIC WASTE." [3] The container must have a secure, tight-fitting lid.
-
Document Contents: Maintain a log sheet on the container. Every time waste is added, record the chemical name ("2-Bromo-3,5-difluorobenzonitrile"), the solvent (if any), and the approximate quantity. This is a regulatory requirement and is vital information for the final disposal facility.
-
Avoid Mixing: Do not mix 2-Bromo-3,5-difluorobenzonitrile waste with any other waste category. Specifically, keep it separate from:
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a well-ventilated, designated satellite accumulation area away from heat sources and direct sunlight.[7]
Part 4: Spill & Decontamination Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[7] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Cleanup Debris: Carefully scoop the spilled material and absorbent into a designated, sealable container.
-
Label the Waste: Label the container as "Spill Debris containing 2-Bromo-3,5-difluorobenzonitrile" and manage it as halogenated organic waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[8]
Part 5: Final Disposal Pathway
The ultimate disposal of 2-Bromo-3,5-difluorobenzonitrile is not performed by laboratory personnel. The collected and properly labeled waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
The Approved Technology: High-Temperature Incineration
The universally accepted and regulatory-compliant method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with advanced flue gas treatment systems (e.g., scrubbers).[1][9]
-
Why Incineration? The high temperatures (typically >850 °C) are necessary to ensure the complete destruction of the aromatic ring and nitrile group.
-
Why Scrubbers? The combustion of brominated and fluorinated compounds produces acidic gases, primarily hydrogen bromide (HBr) and hydrogen fluoride (HF).[10] These are corrosive and environmentally harmful. A caustic scrubber neutralizes these gases before they are released into the atmosphere, a critical step for environmental protection.[1]
Disposing of this compound via landfill is restricted under regulations like the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) program for halogenated organic compounds.[11][12]
Figure 1. Decision workflow for the handling and disposal of 2-Bromo-3,5-difluorobenzonitrile.
References
-
RIGHTECH (2022-01-04). How to Recycle Nitrile Gloves. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available at: [Link]
-
Alfa Aesar (2025-09-15). Safety Data Sheet: 4-Bromobenzonitrile. Available at: [Link]
-
U.S. Environmental Protection Agency (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link]
-
CP Lab Safety. Nitriles Waste Compatibility. Available at: [Link]
-
U.S. Government Publishing Office (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile. Available at: [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]
-
Sunshine Pharma. 3,5-Difluorobenzonitrile CAS 64248-63-1. Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


